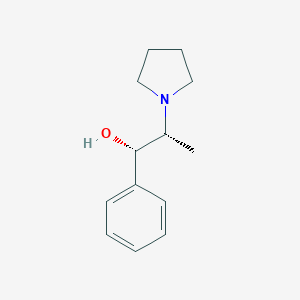

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

説明

特性

IUPAC Name |

(1S,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVHJGJBJLFWEX-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123620-80-4, 56571-91-6 | |

| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123620804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, (1S,2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79R77N139L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol physical properties

An In-depth Technical Guide to the Physical Properties of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

Authored by: A Senior Application Scientist

Introduction

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, a chiral amino alcohol also known as (1S,2R)-prolintanol, is a compound of significant interest in the fields of organic synthesis and pharmaceutical development. Its rigid chiral structure, featuring a phenyl group, a hydroxyl group, and a pyrrolidine moiety, makes it a valuable chiral auxiliary and a key building block for the stereoselective synthesis of complex molecules.[1] In the pharmaceutical industry, where enantiomeric purity is often critical for drug efficacy and safety, compounds like (1S,2R)-prolintanol serve as essential intermediates in the development of novel therapeutics, including analgesics and antidepressants.[1]

This technical guide provides a comprehensive overview of the core physical properties of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. It is designed for researchers, scientists, and drug development professionals, offering not only established data but also the underlying scientific principles and experimental methodologies for their determination.

Molecular Structure and Identity

The precise three-dimensional arrangement of atoms in (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is fundamental to its physical and chemical properties. The designation "(1S,2R)" refers to the specific stereochemical configuration at the two chiral centers, C1 (bearing the hydroxyl and phenyl groups) and C2 (bearing the pyrrolidinyl and methyl groups).

-

IUPAC Name: (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol[2]

-

Synonyms: (1S,2R)-N,N-Tetramethylenenorephedrine[1]

Core Physical Properties: A Summary

The macroscopic and spectroscopic properties of a compound provide critical information for its handling, purification, characterization, and application. The key physical properties of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol are summarized below.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 45 - 48 °C (Lit.) | [1] |

| Specific Optical Rotation | [α]²⁰/D = -15° (c=2 in Chloroform) | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Detailed Analysis of Physical Characteristics

Melting Point

The melting point of a crystalline solid is a fundamental physical constant used for identification and as an indicator of purity. A sharp melting range, as observed for this compound, typically signifies a high degree of purity.

Reported Value: 45 - 48 °C[1]

Experimental Methodology: Capillary Melting Point Determination

The determination of a melting point range is most commonly performed using a melting point apparatus. This technique relies on the precise observation of the temperature at which the substance transitions from a solid to a liquid phase.

Causality Behind the Method: As heat is applied to a crystalline solid, the thermal energy eventually overcomes the intermolecular forces holding the molecules in a fixed lattice, resulting in a phase transition. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. Therefore, a narrow range is a reliable, self-validating indicator of sample purity.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the dry, crystalline (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Recording the Range: The temperature is recorded at two points:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Workflow Visualization

Caption: Workflow for Melting Point Determination.

Optical Rotation

As a chiral molecule, (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is optically active, meaning it rotates the plane of plane-polarized light.[5][6] The specific rotation is a standardized measure of this property and is characteristic of a particular enantiomer under defined conditions.

Reported Value: [α]²⁰/D = -15° (c=2 in Chloroform)[1]

This notation indicates:

-

[α]: Specific rotation.

-

20: The measurement was taken at 20°C.

-

D: The light source was the D-line of a sodium lamp (589 nm).

-

-15°: The plane of polarized light was rotated 15 degrees in a counter-clockwise direction (levorotatory).[5]

-

c=2 in Chloroform: The sample concentration was 2 g per 100 mL of chloroform solvent.

Experimental Methodology: Polarimetry

Optical activity is measured using a polarimeter.[5][7] This instrument measures the angle of rotation caused by the sample, which is then used to calculate the specific rotation.

Causality Behind the Method: The interaction of plane-polarized light with the asymmetric electron distribution in a chiral molecule causes the plane of light to rotate.[5] For a pair of enantiomers, this rotation is equal in magnitude but opposite in direction. This property is therefore definitive for characterizing a specific stereoisomer and determining its enantiomeric excess.

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh the sample and dissolve it in a specific volume of a suitable solvent (e.g., 200 mg of the compound in 10 mL of chloroform to achieve c=2).

-

Blank Measurement: Fill the polarimeter sample tube with the pure solvent and zero the instrument.

-

Sample Measurement: Rinse and fill the sample tube with the prepared solution, ensuring no air bubbles are present.

-

Record Rotation: Place the tube in the polarimeter and record the observed angle of rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (c × l) where:

-

α = observed rotation in degrees

-

c = concentration in g/mL

-

l = path length of the sample tube in decimeters (dm)

-

Principle of Polarimetry

Caption: Schematic Diagram of a Polarimeter.

Spectroscopic Properties

Spectroscopic analysis is indispensable for confirming the molecular structure and identifying functional groups.

Workflow Visualization: Spectroscopic Analysis

Caption: Integrated Workflow for Spectroscopic Characterization.

A. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic Absorptions:

-

O-H Stretch (Alcohol): A strong and characteristically broad band is expected in the region of 3200-3500 cm⁻¹. The broadening is due to intermolecular hydrogen bonding.[8][9]

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Alcohol): A strong band is expected in the 1000-1250 cm⁻¹ region. For a secondary alcohol like this, the peak would be anticipated around 1100 cm⁻¹.[8]

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the crystal thoroughly after the measurement.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Features:

-

Aromatic Protons (C₆H₅-): Multiple signals expected in the 7.0-8.0 ppm region.

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range. Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH signal to disappear due to proton exchange.[10]

-

Methine Protons (-CH-O and -CH-N): Distinct signals for the two protons on the chiral centers (C1 and C2). Their chemical shifts and coupling patterns provide key structural information. The proton adjacent to the oxygen (C1-H) is expected to be further downfield (deshielded).

-

Pyrrolidine Protons (-CH₂-): Complex multiplets for the four methylene groups of the pyrrolidine ring.

-

Methyl Protons (-CH₃): A doublet signal due to coupling with the adjacent methine proton (C2-H).

Expected ¹³C NMR Features: Based on the molecular structure, 11 distinct carbon signals are expected, as the two phenyl carbons ortho to the substituent and the two meta carbons are chemically equivalent due to free rotation.

C. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural information from fragmentation patterns.[11]

Expected Features in Electron Ionization (EI)-MS:

-

Molecular Ion Peak (M⁺): A peak at m/z = 205, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

α-Cleavage: Cleavage of the C1-C2 bond is a common pathway for alcohols, which would lead to characteristic fragment ions.

-

Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a frequent fragmentation pattern for alcohols, leading to a peak at m/z = 187 (M-18).

-

References

-

PubChem. 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)-. [Link]

- Borden, A., & Barker, E. F. (1938). The infrared absorption spectra of methanol, ethanol, and n-propanol. The Journal of Chemical Physics.

-

Doc Brown's Chemistry. Propan-1-ol low high resolution H-1 proton nmr spectrum. [Link]

-

PubChem. 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1R,2S)-. [Link]

-

NIST. Prolintane. [Link]

-

PubChem. (1S,2R)-(-)-1-Amino-2-indanol. [Link]

-

PubChem. (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol. [Link]

-

PubChem. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. [Link]

-

Wikipedia. Optical rotation. [Link]

-

PubMed. Identification of propentofylline metabolites in rats by gas chromatography/mass spectrometry. [Link]

-

YouTube. Propanol's H-NMR Spectra: 4 Peaks Explained. [Link]

-

PubChem. 1-Pentanol. [Link]

-

ResearchGate. 1 H NMR spectra of L-proline and [ProH]3PW12O40. [Link]

-

Química Orgánica. IR Spectrum: Alcohols and Phenols. [Link]

-

Chemistry LibreTexts. 5.4: Optical Activity. [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Automata. Mass Spectrometry: Techniques, Workflows & Automation. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003366). [Link]

-

Khan Academy. Optical activity. [Link]

-

Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)- | C13H19NO | CID 9942483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. Optical rotation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. opentrons.com [opentrons.com]

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol chemical structure

An In-depth Technical Guide to (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

Executive Summary

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, also known as (1S,2R)-Prolintanol or N-pyrrolidinyl-d-norephedrine, is a chiral amino alcohol with significant applications in both synthetic chemistry and pharmacology. Its rigid, stereochemically defined structure makes it a valuable chiral building block for the asymmetric synthesis of complex molecules, particularly pharmaceuticals.[1][2] In the field of neuroscience, it is recognized for its activity as a selective norepinephrine transporter (NET) modulator.[1] This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction

The precise three-dimensional arrangement of atoms in a molecule is paramount in drug development, where stereoisomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a prime example of a molecule whose utility is intrinsically tied to its specific stereochemistry.[1] As a derivative of norephedrine, it belongs to the phenylpropanolamine class of compounds. Its structure, featuring two adjacent chiral centers, a phenyl ring, a hydroxyl group, and a pyrrolidine moiety, provides a unique scaffold for molecular interactions, making it a subject of interest for developing central nervous system (CNS) agents and as a versatile intermediate in organic synthesis.[2][3]

Chemical Structure and Stereochemistry

The defining feature of this compound is its specific stereoconfiguration, designated as (1S,2R). This nomenclature arises from the Cahn-Ingold-Prelog (CIP) priority rules applied to its two chiral centers:

-

C1 (Carbon bearing the hydroxyl and phenyl groups): The substituents in order of decreasing priority are -OH, -CH(CH₃)N(C₄H₈), -C₆H₅, and -H. The configuration at this center is (S) .

-

C2 (Carbon bearing the pyrrolidine and methyl groups): The substituents in order of decreasing priority are -N(C₄H₈), -CH(OH)C₆H₅, -CH₃, and -H. The configuration at this center is (R) .

This specific arrangement distinguishes it from its enantiomer, (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, and its diastereomers. The enantiomer exhibits opposite optical rotation and may have different biological activities, while diastereomers will have distinct physical properties and pharmacological profiles.[1]

Caption: 2D structure of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol with chiral centers marked.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and analysis. Below is a summary of key data for (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol.

| Property | Value | Source |

| IUPAC Name | (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol | [4] |

| Synonyms | (1S,2R)-N,N-Tetramethylenenorephedrine, (1S,2R)-Prolintanol | [2] |

| CAS Number | 123620-80-4, 56571-91-6 | [2][4][5][6] |

| Molecular Formula | C₁₃H₁₉NO | [4][5] |

| Molecular Weight | 205.30 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 45 - 48 °C | [2] |

| Optical Rotation | [α]²⁰/D = -15° (c = 2 in Chloroform) | [2] |

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group (typically in the δ 7.2-7.4 ppm range), the methine protons at the chiral centers (C1-H and C2-H), the protons of the pyrrolidine ring, and the methyl group protons (which would appear as a doublet).

-

¹³C NMR: The carbon NMR would display signals for the phenyl carbons, the two chiral carbons (C1 and C2), the carbons of the pyrrolidine ring, and the methyl carbon.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 205.30, with characteristic fragmentation patterns resulting from the loss of water, the pyrrolidine ring, or cleavage between the two chiral centers.

Synthesis Methodology: A Mechanistic Approach

The stereoselective synthesis of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is crucial to its application. A common and effective strategy involves the reductive amination of a chiral precursor. This ensures the desired stereochemistry is established and maintained.

Protocol: Stereoselective Reductive Amination

This protocol outlines the synthesis starting from (1R,2S)-Norephedrine, a readily available chiral precursor.

Step 1: N-Formylation of (1R,2S)-Norephedrine

-

Rationale: Protection of the amine is a standard first step to prevent side reactions and to activate the molecule for subsequent steps. Formylation is a simple and efficient method.

-

Procedure: (1R,2S)-Norephedrine is dissolved in an excess of ethyl formate. The mixture is heated to reflux for several hours until TLC or GC-MS analysis indicates complete conversion to the N-formyl derivative. The excess ethyl formate is then removed under reduced pressure.

Step 2: Cyclization to Oxazoline

-

Rationale: The hydroxyl and formyl-amino groups are now positioned to undergo an acid-catalyzed cyclization. This step locks the stereochemistry and prepares the molecule for the introduction of the pyrrolidine moiety.

-

Procedure: The crude N-formyl intermediate is dissolved in a suitable solvent like toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the oxazoline product.

Step 3: Reductive Ring Opening with Pyrrolidine

-

Rationale: This is the key step where the pyrrolidine ring is introduced. A reducing agent is used to reductively open the oxazoline ring in the presence of pyrrolidine, forming the final product. The choice of a mild reducing agent like sodium borohydride is crucial to avoid over-reduction.

-

Procedure: The synthesized oxazoline is dissolved in methanol. Pyrrolidine is added to the solution, followed by the portion-wise addition of sodium borohydride at a controlled temperature (0-5 °C). The reaction proceeds for several hours.

Step 4: Work-up and Purification

-

Rationale: Standard extraction and purification are required to isolate the pure product.

-

Procedure: The reaction is quenched by the slow addition of water. The methanol is removed in vacuo, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography or recrystallization to yield pure (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol.

Caption: A representative synthetic workflow for (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol.

Applications in Research and Development

A. Chiral Auxiliary in Asymmetric Synthesis

The well-defined stereocenters of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol make it an excellent chiral auxiliary.[2] It can be temporarily incorporated into a prochiral substrate to direct a chemical reaction to proceed with high stereoselectivity. After the reaction, the auxiliary can be cleaved and recovered, having transferred its chirality to the product molecule. This is a cornerstone of modern pharmaceutical synthesis, where producing a single enantiomer of a drug is often mandatory for efficacy and safety.[2]

B. Pharmacological and Neuroscience Research

The primary biological target of this compound is the norepinephrine transporter (NET).[1] It acts as a selective partial releaser and reuptake inhibitor of norepinephrine.[1] This mechanism of action is shared by several CNS stimulants and antidepressants.

-

Neurotransmitter Modulation: By blocking NET, the compound increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. This has potential implications for treating conditions characterized by norepinephrine deficiency, such as certain types of depression and ADHD.

-

Dopamine Release: Some studies suggest it may also enhance dopamine release, which could be relevant for therapies targeting neurodegenerative disorders like Parkinson's disease.[1]

-

Therapeutic Scaffold: Its structure serves as a valuable starting point for medicinal chemists.[1][2][3] Modifications to the phenyl ring, the pyrrolidine moiety, or the propanol backbone can be made to fine-tune its potency, selectivity, and pharmacokinetic properties, potentially leading to the development of novel analgesics or CNS therapeutics.[1][2]

Caption: Mechanism of action: Inhibition of the Norepinephrine Transporter (NET).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is classified as a substance that causes skin irritation and serious eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[2]

Conclusion

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a molecule of significant dual utility. For the synthetic chemist, it is a valuable tool for imposing stereocontrol in the creation of new chemical entities. For the pharmacologist and drug development professional, it represents an interesting scaffold with proven activity on the central nervous system, offering a foundation for the discovery of next-generation therapeutics. A thorough understanding of its structure, stereochemistry, and synthesis is fundamental to leveraging its full potential in both of these demanding fields.

References

-

1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)-. PubChem, National Center for Biotechnology Information. [Link]

-

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol. FDER Chemical. [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031628). Human Metabolome Database. [Link]

Sources

- 1. (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol | RUO [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 4. 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)- | C13H19NO | CID 9942483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

An In-Depth Technical Guide to (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

This guide provides a comprehensive technical overview of the chiral amino alcohol (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, a versatile and highly valued compound in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, mechanistic insights, and practical applications, offering a robust resource for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, also known by its synonym (1S,2R)-N,N-Tetramethylenenorephedrine, is a chiral organic compound whose stereochemistry is critical to its function.[1] Its structure features a phenylpropanolamine backbone with a pyrrolidine moiety, making it a powerful tool in asymmetric synthesis and a valuable scaffold for pharmacological investigation.[1]

Chemical Identifiers

Precise identification is paramount in scientific research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 123620-80-4 | [2][3][4][5] |

| Alternate CAS | 56571-91-6 | [5][6] |

| Molecular Formula | C₁₃H₁₉NO | [2][3][6] |

| Molecular Weight | 205.30 g/mol | [2][5] |

| IUPAC Name | (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol | [2][5] |

| InChI Key | FZVHJGJBJLFWEX-DGCLKSJQSA-N | [4][5] |

| Canonical SMILES | CO">C@HN2CCCC2 | [5] |

| PubChem CID | 9942483 | [2][3] |

| MDL Number | MFCD02093492 | [2][6] |

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and application.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 44 - 48 °C | [3][6] |

| Boiling Point | 155 °C (at 3 mmHg) | [3] |

| Optical Rotation | [α]²⁰/D = -15° (c=2 in Chloroform) | [6] |

| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere | [6][7] |

Safety and Handling

According to GHS classifications, this compound is known to cause skin and serious eye irritation.[3][5] It may also cause respiratory irritation.[3][5] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this chemical.[3] All work should be conducted in a well-ventilated fume hood.

Synthesis and Stereochemical Control

The efficacy of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol as a chiral auxiliary is a direct result of its well-defined three-dimensional structure. Its synthesis, therefore, requires a high degree of stereochemical control. A common and efficient method involves the reductive amination of a chiral precursor derived from naturally occurring amino acids.

Synthetic Pathway Overview

A prevalent synthetic route starts from (1R,2S)-(-)-norephedrine, which provides the necessary stereochemical backbone. The primary amino group of norephedrine is reacted with 1,4-dibromobutane under basic conditions to construct the pyrrolidine ring via a double N-alkylation.

Caption: Synthetic pathway from (1R,2S)-Norephedrine.

Detailed Synthesis Protocol

This protocol is a representative example of the synthesis. Researchers should adapt it based on laboratory conditions and scale.

Objective: To synthesize (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol.

Materials:

-

(1R,2S)-(-)-Norephedrine

-

1,4-Dibromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

To a stirred suspension of (1R,2S)-(-)-norephedrine (1 equivalent) and anhydrous K₂CO₃ (2.5 equivalents) in anhydrous acetonitrile, add 1,4-dibromobutane (1.1 equivalents).

-

Heat the mixture to reflux (approximately 82°C) and maintain for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol.

Rationale: The choice of a polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction, while the inorganic base (K₂CO₃) acts as a proton scavenger. The workup procedure is designed to remove unreacted starting materials and inorganic byproducts effectively.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral catalyst or ligand in enantioselective reactions, most notably the addition of organometallic reagents to carbonyl compounds.

Enantioselective Addition of Dialkylzincs to Aldehydes

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol has proven to be a highly effective catalyst for the enantioselective addition of dialkylzinc reagents to a variety of aldehydes, producing chiral secondary alcohols with high enantiomeric excess (e.e.).[8] This transformation is fundamental in the synthesis of many pharmaceutical intermediates.

Causality: The efficacy of the catalyst stems from the formation of a rigid, five-membered chelate ring between the zinc atom and the nitrogen and oxygen atoms of the amino alcohol. This well-defined chiral environment dictates the facial selectivity of the aldehyde's approach to the nucleophilic alkyl group, resulting in a highly stereoselective C-C bond formation.

Mechanistic Workflow

The catalytic cycle involves the in-situ formation of a chiral zinc alkoxide complex, which then coordinates with the aldehyde.

Sources

- 1. (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol | RUO [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. real.mtak.hu [real.mtak.hu]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)- | C13H19NO | CID 9942483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Spectroscopic data for (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol (NMR, IR, MS)

An In-depth Spectroscopic Analysis of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol A Technical Guide for Researchers and Drug Development Professionals

Introduction

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, a chiral amino alcohol, is a molecule of significant interest in the fields of medicinal chemistry and asymmetric synthesis.[1][2] Its structure, featuring a phenylpropanolamine backbone combined with a pyrrolidine moiety, makes it a valuable building block for developing novel therapeutic agents, particularly those targeting the central nervous system.[2] The specific (1S,2R) stereochemistry is crucial as the biological activity and safety of chiral drugs are often dependent on their specific enantiomeric form.[2]

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. As a self-validating system, this document explains the causality behind experimental choices and provides detailed interpretations grounded in established chemical principles. The aim is to equip researchers, scientists, and drug development professionals with the foundational data necessary for the unambiguous identification, characterization, and quality control of this compound.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the cornerstone of interpreting its spectroscopic output. The numbering convention used throughout this guide is defined in the diagram below.

-

Molecular Weight: 205.30 g/mol [1]

-

CAS Number: 123620-80-4[1]

-

Appearance: White to off-white crystalline powder[2]

Caption: Structure of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy Analysis

Proton NMR provides a map of the different types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment.

Expertise & Experience: The key to interpreting the ¹H NMR spectrum of this molecule is to recognize the distinct regions. The aromatic protons on the phenyl ring will appear far downfield due to ring current effects. The proton on the carbon bearing the hydroxyl group (C1-H, the benzylic proton) is also significantly deshielded. The protons of the pyrrolidine ring and the propanol backbone will appear in the more upfield aliphatic region. The hydroxyl proton signal is often broad and its position can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5]

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| Phenyl (C5-H to C9-H) | 7.20 - 7.40 | Multiplet (m) | 5H | - | Protons on an aromatic ring, deshielded by ring current. |

| Benzylic (C1-H) | 4.6 - 4.8 | Doublet (d) | 1H | ~4-5 | Deshielded by both the phenyl ring and the adjacent electronegative oxygen atom. Coupled to C2-H. |

| Methine (C2-H) | 2.8 - 3.1 | Multiplet (m) | 1H | - | Deshielded by the adjacent nitrogen. Coupled to C1-H and C3-H protons. |

| Pyrrolidine (N-CH₂) | 2.4 - 2.7 | Multiplet (m) | 4H | - | Protons on carbons alpha to the nitrogen are deshielded.[6] |

| Hydroxyl (O-H) | 1.5 - 4.0 | Broad Singlet (br s) | 1H | - | Variable chemical shift; signal disappears upon D₂O exchange.[5] |

| Pyrrolidine (C-CH₂-C) | 1.7 - 1.9 | Multiplet (m) | 4H | - | Aliphatic protons on the pyrrolidine ring. |

| Methyl (C3-H₃) | 0.9 - 1.1 | Doublet (d) | 3H | ~7 | Standard aliphatic methyl group, coupled to the C2-H proton. |

¹³C NMR Spectroscopy Analysis

Carbon NMR provides information about the carbon skeleton of the molecule. Chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.

Expertise & Experience: The aromatic carbons will appear in the typical 120-145 ppm range. The carbon attached to the hydroxyl group (C1) and the carbons of the pyrrolidine ring attached to nitrogen (Cα and Cα') will be found further downfield in the aliphatic region (~50-80 ppm) due to the deshielding effect of the heteroatoms.[6] The remaining aliphatic carbons will be the most upfield.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Phenyl (C4, ipso) | 140 - 143 | Aromatic quaternary carbon attached to the propanol chain. |

| Phenyl (C5-C9) | 125 - 129 | Standard range for protonated aromatic carbons. |

| Benzylic (C1) | 75 - 78 | Carbon attached to an electronegative oxygen atom and a phenyl group. |

| Methine (C2) | 65 - 68 | Carbon attached to an electronegative nitrogen atom. |

| Pyrrolidine (Cα, Cα') | 53 - 56 | Carbons adjacent to the nitrogen atom are deshielded.[7][8] |

| Pyrrolidine (Cβ, Cβ') | 23 - 26 | Standard aliphatic carbons in a five-membered ring.[7][8] |

| Methyl (C3) | 14 - 17 | Typical upfield signal for a terminal methyl group. |

Experimental Protocol: NMR Spectroscopy

Trustworthiness: This protocol ensures reproducible and high-quality NMR data. The use of a deuterated solvent is critical to avoid a large interfering solvent signal, and tetramethylsilane (TMS) provides a universal reference point (0 ppm).

-

Sample Preparation: Dissolve 5-10 mg of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

-

Tube Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Perform standard instrument shimming procedures to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans (~512 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The IR spectrum of this compound will be dominated by a few key features. The most prominent will be a broad, strong absorption in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of an alcohol, broadened by hydrogen bonding.[9][10] The C-H stretching vibrations will appear just below 3000 cm⁻¹ for the aliphatic parts and just above 3000 cm⁻¹ for the aromatic ring.[9] The presence of the tertiary amine is confirmed by a C-N stretching band.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3600 - 3200 | O-H stretch (alcohol) | Strong, Broad | Broadness is due to intermolecular hydrogen bonding.[10] |

| 3100 - 3000 | C-H stretch (aromatic) | Medium, Sharp | Characteristic of sp² C-H bonds on the phenyl ring. |

| 3000 - 2850 | C-H stretch (aliphatic) | Medium, Sharp | Characteristic of sp³ C-H bonds in the propanol and pyrrolidine structures. |

| 1600, 1450 | C=C stretch (aromatic) | Medium-Weak | Skeletal vibrations of the phenyl ring. |

| 1250 - 1020 | C-N stretch (aliphatic amine) | Medium | Confirms the presence of the pyrrolidine tertiary amine.[11] |

| 1100 - 1000 | C-O stretch (alcohol) | Strong | Strong absorption typical for secondary alcohols. |

| 750, 700 | C-H bend (aromatic) | Strong | Out-of-plane bending indicates monosubstitution on the phenyl ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Trustworthiness: ATR-FTIR is a rapid and reliable method for obtaining IR spectra of solid samples with minimal preparation, ensuring data integrity.

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

Expertise & Experience: For (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol (C₁₃H₁₉NO), the molecular weight is 205.30. The nominal molecular weight is 205. In accordance with the Nitrogen Rule, the odd nominal molecular weight is consistent with the presence of a single nitrogen atom.[12] The fragmentation pattern will be dominated by cleavages alpha to the nitrogen and oxygen atoms, as these lead to the formation of stable, resonance-stabilized carbocations.[6][13]

Predicted Fragmentation Pattern (Electron Ionization - EI)

The molecular ion [M]⁺• is expected at m/z = 205.

-

Alpha-Cleavage (C1-C2 bond): This is a highly favorable fragmentation pathway for amino alcohols. Cleavage of the bond between C1 and C2 can lead to two primary fragment ions.

-

Fragment A ([C₈H₉O]⁺): The phenyl-CH=OH⁺ fragment, resulting from cleavage and retaining the charge on the oxygen-containing portion. m/z = 107 . This is often a very stable and abundant fragment for phenyl propanol derivatives.

-

Fragment B ([C₅H₁₀N]⁺): The CH₃-CH=N⁺(CH₂)₄ fragment. m/z = 98 . This is a resonance-stabilized iminium ion, a characteristic fragment for amines.[6][14]

-

-

Loss of Water: Dehydration can occur, leading to an [M-H₂O]⁺• ion at m/z = 187 .

-

Benzylic Cleavage: Loss of the pyrrolidinyl-ethyl group to form the stable benzyl cation or a related structure.

-

Fragment C ([C₇H₇]⁺): The tropylium ion is a common fragment for compounds containing a benzyl group. m/z = 91 .

-

-

Pyrrolidine Ring Fragmentation:

-

Fragment D ([C₄H₈N]⁺): Loss of a propyl group from the main chain can lead to a pyrrolidinyl-methylene iminium ion. m/z = 70 .

-

Predicted Major Fragments in Mass Spectrometry

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 205 | [C₁₃H₁₉NO]⁺• | Molecular Ion (M⁺•) |

| 187 | [C₁₃H₁₇N]⁺• | M - H₂O |

| 107 | [C₆H₅CHOH]⁺ | Alpha-cleavage (C1-C2) |

| 98 | [CH(CH₃)N(CH₂)₄]⁺ | Alpha-cleavage (C1-C2) |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 70 | [C₄H₈N]⁺ | Fragmentation of the pyrrolidine moiety |

Experimental Protocol: Mass Spectrometry

Trustworthiness: This protocol outlines the standard procedure for obtaining a reproducible mass spectrum, ensuring accurate molecular weight determination and fragmentation analysis.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. For a volatile, thermally stable compound, Electron Ionization (EI) is standard. For less stable compounds, a softer technique like Electrospray Ionization (ESI) would be used, which would primarily show the protonated molecule [M+H]⁺ at m/z 206.

-

Mass Analysis: The ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

-

Spectrum Generation: The data system plots ion abundance versus m/z to generate the mass spectrum.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a detailed and validated "fingerprint" for (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and stereochemical relationships. IR spectroscopy confirms the presence of key alcohol and tertiary amine functional groups. Mass spectrometry verifies the molecular weight and offers structural confirmation through predictable and characteristic fragmentation patterns. This comprehensive guide serves as an authoritative reference for scientists engaged in the synthesis, quality control, and development of pharmaceuticals and fine chemicals involving this important chiral building block.

References

-

Dummies. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Available at: [Link]

-

Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of propylamine. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

ResearchGate. Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c. Available at: [Link]

-

PubChem. 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)-. Available at: [Link]

-

ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]

-

Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031627). Available at: [Link]

-

SpectraBase. Pyrrolidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

National Institutes of Health (NIH). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Available at: [Link]

-

University of California, Los Angeles (UCLA). Mass Spectrometry: Fragmentation. Available at: [Link]

-

Chemistry Connected. 1H NMR Chemical Shifts. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

Sources

- 1. (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol | RUO [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)- | C13H19NO | CID 9942483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistryconnected.com [chemistryconnected.com]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

The Genesis and Evolution of (1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol: A Proline-Derived Cornerstone in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, a chiral amino alcohol derived from the readily available chiral pool of L-proline, has emerged as a versatile and powerful tool in the field of asymmetric synthesis. This technical guide provides a comprehensive overview of the discovery, history, and application of this chiral auxiliary. We will delve into its conceptual origins within the broader context of proline-derived catalysts and auxiliaries, detail its synthesis, and explore its application in key stereoselective transformations. A particular focus will be placed on the mechanistic underpinnings of the stereochemical control it exerts, supported by established transition state models. This guide will further present detailed experimental protocols and quantitative data to provide a practical resource for researchers in organic synthesis and drug development.

Introduction: The Quest for Chirality and the Rise of Proline-Based Auxiliaries

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and fragrance industries.[1] Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, represent a robust and reliable strategy for achieving high levels of enantiopurity.[2] The foundational principle of a chiral auxiliary is to transfer its inherent chirality to a new stereocenter, after which the auxiliary can be cleaved and ideally recycled.

In the landscape of chiral auxiliaries, those derived from natural amino acids have gained prominence due to their low cost, high enantiomeric purity, and ready availability. L-proline, a unique secondary amino acid with a rigid pyrrolidine ring, has proven to be a particularly fruitful starting material for the development of chiral catalysts and auxiliaries. The pioneering work of researchers such as Dieter Enders in the 1970s on SAMP/RAMP hydrazones, which are derived from proline, laid the groundwork for a new era of asymmetric carbon-carbon bond formation.[3] These methodologies demonstrated the power of the pyrrolidine scaffold to create a well-defined chiral environment, leading to high levels of stereochemical induction in alkylation and other reactions. It is within this fertile scientific landscape that (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol emerged as a significant and versatile chiral auxiliary.

Discovery and Synthesis: From Proline to a Powerful Chiral Auxiliary

While the broader concept of using proline-derived chiral auxiliaries was established in the 1970s, the specific synthesis and application of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol were significantly advanced by the work of Soai and Mukaiyama's research group. Their investigations into enantioselective additions of organometallic reagents to aldehydes led to the development of a range of highly effective chiral amino alcohol catalysts.

The synthesis of (1S,2R)-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol is conceptually straightforward, starting from the chiral pool of L-proline. The key is the diastereoselective addition of a phenyl organometallic reagent to a proline-derived aldehyde or ketone, followed by reduction or other functional group manipulations.

Conceptual Synthesis Pathway

The following diagram illustrates a general, conceptual pathway for the synthesis of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol from L-proline. This pathway highlights the key transformations involved in constructing the target molecule.

Caption: Conceptual synthesis of the chiral auxiliary.

Mechanism of Stereochemical Control: A Tale of Steric Hindrance and Chelation

The efficacy of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol as a chiral controller stems from its ability to create a rigid and predictable three-dimensional environment around the reacting center. The stereochemical outcome of reactions employing this auxiliary is governed by a combination of steric hindrance and chelation to a metal center.

When used as a chiral ligand in catalytic enantioselective additions, such as the addition of dialkylzincs to aldehydes, the amino alcohol coordinates to the zinc atom, forming a chiral catalyst in situ. The aldehyde substrate then coordinates to this chiral zinc complex. The bulky phenyl group and the pyrrolidine ring of the auxiliary effectively block one face of the aldehyde's carbonyl group, forcing the incoming nucleophile (the alkyl group from the dialkylzinc) to attack from the less sterically hindered face. This leads to the preferential formation of one enantiomer of the resulting secondary alcohol.

The following diagram illustrates a plausible transition state model for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol.

Caption: Transition state model for stereochemical induction.

Applications in Asymmetric Synthesis: A Practical Guide

(1S,2R)-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol has proven to be a highly effective chiral catalyst for the enantioselective addition of dialkylzincs to a variety of aromatic aldehydes. The following protocol is based on the work of Soai and colleagues and provides a detailed methodology for this transformation.[4]

Experimental Protocol: Enantioselective Addition of Dialkylzincs to Aromatic Aldehydes

Objective: To synthesize an enantioenriched secondary alcohol via the catalytic enantioselective addition of a dialkylzinc reagent to an aromatic aldehyde using (1S,2R)-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol as a chiral catalyst.

Materials:

-

(1S,2R)-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol (chiral catalyst)

-

Aromatic aldehyde (substrate)

-

Dialkylzinc reagent (e.g., diethylzinc, 1.0 M solution in hexane)

-

Anhydrous hexane (solvent)

-

Anhydrous diethyl ether (for workup)

-

Saturated aqueous ammonium chloride solution (for quenching)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, argon-purged reaction vessel, add the aromatic aldehyde (1.0 mmol) and a solution of (1S,2R)-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol (0.1 mmol, 10 mol%) in anhydrous hexane (4 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the dialkylzinc solution (2.2 mmol, 2.2 equivalents) to the stirred mixture at 0 °C.

-

Stir the reaction mixture at 0 °C for the time specified in the table below (typically 20 hours).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate mixture) to afford the desired enantioenriched secondary alcohol.

-

Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Data Presentation: Substrate Scope and Enantioselectivity

The following table summarizes the results obtained for the enantioselective addition of various dialkylzinc reagents to different aromatic aldehydes using (1S,2R)-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol as the chiral catalyst.[4]

| Entry | Aldehyde | Dialkylzinc | Product | Yield (%) | e.e. (%) |

| 1 | Benzaldehyde | Diethylzinc | 1-Phenyl-1-propanol | 95 | 93 |

| 2 | 4-Chlorobenzaldehyde | Diethylzinc | 1-(4-Chlorophenyl)-1-propanol | 92 | 94 |

| 3 | 4-Methoxybenzaldehyde | Diethylzinc | 1-(4-Methoxyphenyl)-1-propanol | 96 | 90 |

| 4 | 2-Naphthaldehyde | Diethylzinc | 1-(2-Naphthyl)-1-propanol | 88 | 95 |

| 5 | Benzaldehyde | Di-n-butylzinc | 1-Phenyl-1-pentanol | 90 | 91 |

| 6 | Benzaldehyde | Diisopropylzinc | 1-Phenyl-2-methyl-1-propanol | 85 | 92 |

Conclusion and Future Outlook

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol stands as a testament to the enduring power of proline as a chiral starting material. Its successful application as a chiral catalyst in the highly enantioselective addition of organozinc reagents to aldehydes demonstrates its value in the synthesis of valuable, enantioenriched secondary alcohols. The straightforward synthesis, high catalytic efficiency, and the ability to induce high levels of stereocontrol make it an attractive tool for synthetic organic chemists.

Future research in this area may focus on expanding the scope of its applications to other asymmetric transformations, such as aldol reactions, Michael additions, and Diels-Alder reactions. Furthermore, the immobilization of this chiral auxiliary onto solid supports could facilitate its recovery and reuse, enhancing its practicality and cost-effectiveness in large-scale synthetic processes. The continued exploration of proline-derived chiral auxiliaries like (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol will undoubtedly lead to the development of new and even more efficient methods for the construction of complex chiral molecules.

References

-

Soai, K., et al. (1999). HIGHLY ENANTIOSELECTIVE ADDITION OF DIALKYLZINCS TO AROMATIC ALDEHYDES USING 1-PHENYL-2-(1-PYRROLIDINYL)-1-PROPANOL AS A CHIRAL CATALYST. HETEROCYCLES, 51(6), 1421-1424. [Link]

-

Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), versatile chiral auxiliaries. Organic Syntheses, 65, 173. [Link]

- Enders, D. (1984). Asymmetric Synthesis via Enamine and Metalloenamine Intermediates. In J. D. Morrison (Ed.), Asymmetric Synthesis (Vol. 3, pp. 275-339). Academic Press.

- Pu, L. (2004). Asymmetric organozinc additions to carbonyl compounds. Tetrahedron, 60(51), 11667-11698.

- Evans, D. A. (1988). Asymmetric Synthesis of α-Substituted Carboxylic Acids. Aldrichimica Acta, 21(3), 75-82.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Commercial Procurement of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol for Research and Development

Executive Summary

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a valuable chiral auxiliary and synthetic building block crucial for modern asymmetric synthesis.[1][2] Its ability to control stereochemical outcomes makes it indispensable in the development of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, key procurement specifications, and a framework for supplier qualification. We will delve into the critical quality attributes that ensure its efficacy in stereoselective transformations and provide a curated list of commercial suppliers to aid in its procurement.

Compound Identification and Significance

Understanding the precise identity of the target molecule is the foundational step in procurement.

Chemical Identity:

-

Systematic Name: (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

-

Common Synonyms: (1S,2R)-N,N-Tetramethylenenorephedrine[1][4]

-

CAS Numbers: Multiple CAS numbers are associated with this compound, including 123620-80-4 and 56571-91-6 .[5][6][7] Researchers should note this discrepancy and prioritize verification based on structural data and specifications rather than relying solely on the CAS number.

Scientific Significance: The primary utility of this compound lies in its role as a chiral auxiliary . In asymmetric synthesis, the auxiliary is temporarily attached to a prochiral substrate. Its inherent, fixed chirality sterically directs subsequent reactions, leading to the preferential formation of one diastereomer.[3] After the desired stereocenter is created, the auxiliary can be cleaved and recovered. This strategy is a cornerstone for producing single-enantiomer drugs, where efficacy and safety are often confined to a specific stereoisomer.[1][2] Its applications are prominent in the synthesis of complex molecules, including potential analgesics and antidepressants.[1]

Commercial Availability and Key Suppliers

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is readily available from a variety of chemical suppliers, primarily for research and development quantities. The following table summarizes prominent vendors.

| Supplier | Distributor | Catalog Number (Example) | Stated Purity | CAS Number Provided |

| TCI America | Fisher Scientific | TCI-P2074 | >98.0% | Not specified on page |

| Thermo Scientific | Fisher Scientific | AAH3124403 | Not specified on page | Not specified on page |

| Santa Cruz Biotechnology | N/A | sc-217844 | Not specified on page | 123620-80-4[5] |

| Santa Cruz Biotechnology | N/A | sc-221665 | Not specified on page | 56571-91-6[7] |

| Chem-Impex | N/A | 23793 | ≥ 98% (GC)[1] | 56571-91-6[1] |

Note: Product availability and specifications are subject to change. Always consult the supplier's website and lot-specific documentation for the most current information.

Supplier Qualification and Quality Control Framework

Procuring a chiral auxiliary requires a higher level of scrutiny than for a simple achiral reagent. The success of a stereoselective synthesis is directly dependent on the quality of the auxiliary.

Critical Quality Attributes (CQAs)

When evaluating suppliers, focus on the following CQAs, which should be detailed in a lot-specific Certificate of Analysis (CoA).

-

Enantiomeric Purity (or Enantiomeric Excess, ee): This is the single most important parameter. An insufficient ee will directly reduce the stereoselectivity of the reaction and the enantiomeric purity of the final product. The industry standard for chiral auxiliaries is typically >99% ee.

-

Chemical Purity: Assessed by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), this determines the percentage of the desired compound versus other chemical impurities.[1] A typical specification is ≥98%.

-

Structural Identity: Verification via ¹H NMR, ¹³C NMR, or Mass Spectrometry is essential to confirm that the material is indeed the correct molecule.

-

Physical Properties: Consistent physical properties like melting point (Lit: 45-48 °C) and appearance (White to off-white crystalline powder) provide a preliminary indication of purity.[1]

Recommended Qualification Workflow

The following workflow is recommended for selecting and validating a supplier for this critical reagent.

Caption: Supplier Qualification Workflow for Critical Reagents.

Application in Asymmetric Synthesis: A Conceptual Overview

The core function of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is to enable diastereoselective reactions. The general principle is illustrated below.

Caption: Conceptual Workflow of a Chiral Auxiliary.

This process allows chemists to leverage the fixed stereochemistry of the auxiliary to create new, desired stereocenters in a predictable manner, a technique fundamental to the synthesis of many modern pharmaceuticals.[2][3] The pyrrolidine scaffold, in particular, is a privileged structure in medicinal chemistry and organocatalysis.[8][9]

Conclusion

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a commercially accessible and powerful tool for researchers engaged in asymmetric synthesis. While multiple suppliers exist, the onus is on the end-user to perform rigorous qualification based on a compound's critical quality attributes, most notably enantiomeric purity. By obtaining and critically evaluating lot-specific Certificates of Analysis and, where necessary, performing in-house verification, researchers can ensure the reliability of their stereoselective transformations and the integrity of their scientific outcomes.

References

-

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol 98.0+%, TCI America™ | Fisher Scientific. [Link]

-

1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)- | PubChem. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed Central. [Link]

-

System Suitability and Validation for Chiral Purity Assays of Drug Substances - Pharmaceutical Technology. [Link]

-

Chiral auxiliary - Wikipedia. [Link]

-

New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed Central. [Link]

-

Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−) - ResearchGate. [Link]

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Chiral Auxiliaries [sigmaaldrich.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. labsolu.ca [labsolu.ca]

- 5. scbt.com [scbt.com]

- 6. 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)- | C13H19NO | CID 9942483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Safety, handling, and storage of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of (1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol

This document provides comprehensive technical guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. Adherence to these protocols is critical for ensuring personnel safety, maintaining compound integrity, and achieving reliable experimental outcomes.

Section 1: Chemical Identification and Physicochemical Properties

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol that serves as a valuable building block in asymmetric synthesis and pharmaceutical development.[1] Its specific stereochemistry is crucial for its function as a chiral auxiliary or as an intermediate in creating enantiomerically pure compounds.[1][2]

Compound Identity

Proper identification is the first step in ensuring safe handling. Key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol | [3] |

| Synonyms | (1S,2R)-Prolintanol, (1S,2R)-N,N-Tetramethylenenorephedrine | [1][2] |

| CAS Number | 123620-80-4; 56571-91-6 | [1][3] |

| Molecular Formula | C₁₃H₁₉NO | [3][4][5] |

| Molecular Weight | 205.30 g/mol | [3][4][5] |

Physicochemical Data

Understanding the physical properties of a compound is fundamental to designing safe experimental and storage protocols. This compound is a solid at room temperature, which dictates handling procedures geared towards mitigating risks associated with powders.

| Property | Value | Source(s) |

| Appearance | White to off-white or pale yellow crystalline powder | [1][2][6] |

| Melting Point | 45 - 48 °C | [1][2] |

| Stability | Stable under recommended storage conditions | [6] |

| Optical Rotation | [α]²⁰/D = -15° (c=2 in Chloroform) | [1][2] |

Section 2: Hazard Identification and Toxicology

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous.[3][7] The primary risks are associated with direct contact and inhalation.

GHS Hazard Statements

-

H335: May cause respiratory irritation. [7]

Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is a less common but possible route of exposure in a laboratory setting. The irritating properties of the compound necessitate robust control measures to prevent direct contact.

-

Inhalation: Inhaling the dust can lead to irritation of the respiratory tract.[7]

-

Skin Contact: Direct contact can cause redness, itching, and irritation.[7]

-

Eye Contact: The powder can cause serious irritation, potentially leading to pain, redness, and watering of the eyes.[7]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

Engineering Controls

The primary engineering control for handling this solid compound is to minimize dust generation and exposure.

-

Ventilation: All weighing and handling operations should be conducted in a well-ventilated area. A chemical fume hood is required for procedures that may generate significant amounts of dust.

-

Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory surfaces.

Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE.

| Body Part | PPE Type | Rationale and Specifications |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears before each use. Change gloves immediately if contaminated. |

| Eyes/Face | Safety goggles with side shields or a face shield | Essential for protecting against airborne particles and splashes. Standard safety glasses are insufficient.[8] |

| Body | Laboratory coat | A long-sleeved lab coat should be worn and kept fastened to protect skin and clothing. |

| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask) | Required if working outside of a fume hood or when dust generation is likely.[9] |

Standard Operating Protocol for Weighing and Dispensing

This protocol is designed to minimize exposure and ensure accurate handling.

-

Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood or designated ventilated area is operational.

-

Staging: Assemble all necessary equipment (spatulas, weigh boats, containers) within the containment area before introducing the chemical.

-

Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid compound to a weigh boat. Avoid scooping actions that could create airborne dust.

-

Cleaning: After dispensing, securely close the primary container. Decontaminate the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol) and wipes.

-

Waste: Dispose of contaminated weigh boats, wipes, and gloves as hazardous chemical waste.[10]

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.

Section 4: Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

Storage Conditions

-

Temperature: Store in a cool, dry place. Several suppliers recommend refrigerated storage at 2 - 8 °C.[1][2]

-

Atmosphere: Keep the container tightly closed to protect it from moisture and air.[6]

-

Location: Store in a well-ventilated area designated for chemical storage. Do not store with incompatible materials.

Incompatibilities and Reactivity

-

Strong Oxidizing Agents: This compound is an amino alcohol and can be oxidized.[11] Contact with strong oxidizing agents (e.g., potassium permanganate, nitric acid) must be avoided as it can lead to vigorous and potentially hazardous reactions.[6]

-

Decomposition: When heated to decomposition, the compound may emit toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate potential harm.

First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [12][13] |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [8][13] |